N-(3-(4-(dimethylamino)phenyl)propyl)-3,4-difluorobenzamide
Description
N-(3-(4-(Dimethylamino)phenyl)propyl)-3,4-difluorobenzamide is a benzamide derivative featuring a 3,4-difluorinated aromatic ring linked via a propyl chain to a 4-(dimethylamino)phenyl group.
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O/c1-22(2)15-8-5-13(6-9-15)4-3-11-21-18(23)14-7-10-16(19)17(20)12-14/h5-10,12H,3-4,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZBIHBIDHFXQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used as monomers to synthesize self-healing ph-responsive hydrogels for drug delivery applications. They have also been used as cationic monomers to develop gene delivery vectors due to their ability to complex with nucleic acids and facilitate their intracellular delivery.
Mode of Action
It’s known that similar compounds can undergo radical polymerization and cross-linking reactions. The presence of a dimethylamino group provides pH responsiveness and hydrophilicity to the resulting polymers.
Biochemical Pathways
The compound’s ability to undergo radical polymerization and cross-linking reactions suggests it may interact with various biochemical pathways involved in polymer synthesis and degradation.
Pharmacokinetics
Its water solubility, indicated by its use in synthesizing hydrogels, suggests it may have good bioavailability.
Result of Action
Its use in drug delivery applications and gene delivery vectors suggests it may have significant impacts at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, pH levels can affect the compound’s responsiveness and hydrophilicity. .
Biological Activity
N-(3-(4-(dimethylamino)phenyl)propyl)-3,4-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings based on diverse sources.
Chemical Structure and Properties
- Molecular Formula : C18H20F2N2O
- Molecular Weight : 318.368 g/mol
- IUPAC Name : N-[3-[4-(dimethylamino)phenyl]propyl]-3,4-difluorobenzamide
The compound features a benzamide core with dimethylamino and difluorobenzene substituents, contributing to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Protein-Ligand Interactions : The dimethylamino group enhances binding affinity through hydrogen bonding or electrostatic interactions, while the difluorobenzene moiety contributes to stability and specificity.
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of various enzymes, including those involved in inflammatory pathways and cancer progression.
1. Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. The mechanism involves induction of apoptosis and inhibition of cell cycle progression.
2. Anti-inflammatory Effects
This compound has also been explored for its anti-inflammatory properties. It modulates inflammatory cytokines and reduces the activation of NF-kB pathways, suggesting a role in treating inflammatory diseases .
3. Neuroprotective Effects
Research indicates that this compound may possess neuroprotective effects by inhibiting acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer’s. In vitro studies report IC50 values for AChE inhibition comparable to established inhibitors .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Analogues from Literature
SNAP-7941 Derivatives (MCHR1 Antagonists)
- Example Compound : (+)-SNAP-7941 and FE@SNAP ().
- Key Features: Core Structure: Pyrimidine-carboxylate backbone vs. benzamide in the target compound. Substituents: Both include 3,4-difluorophenyl groups, but SNAP derivatives incorporate piperidinylpropylamino carbonyl linkages instead of the target’s dimethylaminophenylpropyl group. Functional Impact:
- The 3,4-difluoro substitution in both compounds may enhance receptor binding affinity through hydrophobic interactions.
- The dimethylamino group in the target could improve water solubility compared to the cyclic piperidine in SNAP derivatives, which may favor blood-brain barrier penetration .
Fluorinated Chromen-Benzamide Derivatives
- Example Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ().
- Key Features :
- Meta/para-difluoro substitution in the target may confer greater metabolic stability compared to ortho-fluoro due to reduced steric hindrance for enzymatic oxidation.
- The isopropyl group in ’s compound vs.
Physicochemical and Pharmacokinetic Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
